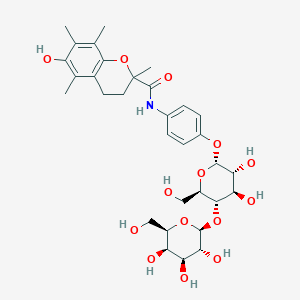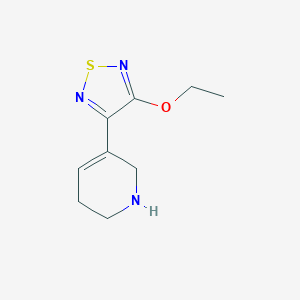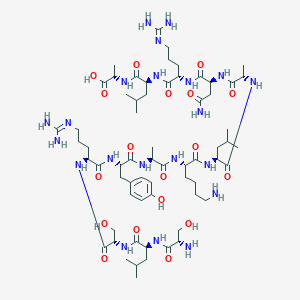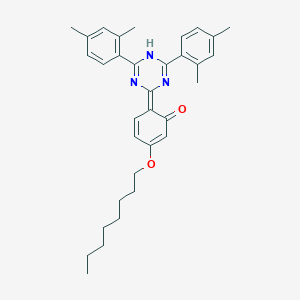
(2-Benzylphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Benzylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C13H15ClN2 . Its average mass is 234.725 Da and its monoisotopic mass is 234.092377 Da .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the generation of a diazonium salt intermediate in situ, followed by temperature-programmed reduction by sodium sulfite . The process starts with the chemical oxidation of aniline using hydrochloric acid and sodium nitrite at lower temperatures. The diazonium salt is then reduced with sodium sulfite .Molecular Structure Analysis
The molecular structure of “(2-Benzylphenyl)hydrazine hydrochloride” consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
Hydrazine derivatives, such as “(2-Benzylphenyl)hydrazine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .Physical And Chemical Properties Analysis
“(2-Benzylphenyl)hydrazine hydrochloride” has a molecular weight of 234.72 g/mol. The properties of phenylhydrazines, a class of compounds to which “(2-Benzylphenyl)hydrazine hydrochloride” belongs, are governed by the p-character of the unshared electron pair of the nitrogen of the imino group .Aplicaciones Científicas De Investigación
- Bioorthogonal Chemical Handle : A hydrazide group can serve as a traditional bioorthogonal chemical handle . This means it can be used to introduce a specific functional group into a molecule without interfering with other functional groups present.
- Precursor of a Thioester : A hydrazide group can also serve as a readily accessible precursor of a thioester . This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
- Protein or Peptide Hydrazides : Protein or peptide hydrazides are useful intermediates for protein chemical synthesis . They have been used in several examples of protein chemical synthesis .
- Targeting Cell Death Pathways : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are related to cancer-related programmed cell death (PCD).
- Chemotherapeutic Agent : Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-benzylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYNUBVNXXPWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)hydrazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)


![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)


![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)